molecular formula C10H15ClN2 B13043826 (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hcl

(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hcl

Cat. No.: B13043826
M. Wt: 198.69 g/mol
InChI Key: UFIPZRIKPIAVIG-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of pyridine, featuring a cyclopropyl group and a methyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride typically involves the reaction of 2-cyclopropyl-6-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropyl-6-methylpyridin-4-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

(2-cyclopropyl-6-methylpyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-7-4-8(6-11)5-10(12-7)9-2-3-9;/h4-5,9H,2-3,6,11H2,1H3;1H

InChI Key

UFIPZRIKPIAVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2CC2)CN.Cl

Origin of Product

United States

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